molecular formula C13H12N2O5 B7963075 Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-YL)propanoate

Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-YL)propanoate

Cat. No.: B7963075
M. Wt: 276.24 g/mol
InChI Key: CSNQIBRHLRGLJE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a carbamoyl group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the carbamoyl and methyl ester groups . The reaction conditions often include the use of acetic anhydride and anhydrous sodium acetate, with the reaction mixture being stirred at room temperature to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solventless reactions and green chemistry principles are increasingly being adopted to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Mechanism of Action

The mechanism of action of Methyl (2S)-3-carbamoyl-2-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible application in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to these molecular targets, altering their activity and downstream signaling pathways.

Properties

IUPAC Name

methyl (2S)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-20-13(19)9(6-10(14)16)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-5,9H,6H2,1H3,(H2,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNQIBRHLRGLJE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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